{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL
Overview
Description
{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL: is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used in various scientific research applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {8-METHYL-1,4-DIOXASPIRO[4One common method includes the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal, which is then reduced to the corresponding methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, although specific applications are still under research.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL exerts its effects depends on the specific reactions it undergoes. In general, its reactivity is influenced by the presence of the spirocyclic ring system and the methanol group, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Comparison:
- Structural Differences: The presence of different substituents on the spirocyclic ring system can significantly alter the chemical properties and reactivity of these compounds.
- Reactivity: {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL may exhibit unique reactivity due to the specific positioning of the methyl and methanol groups, which can influence its behavior in chemical reactions.
- Applications: While similar compounds may be used in related applications, the specific structure of this compound can make it more suitable for certain types of research and industrial processes.
Properties
IUPAC Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECMKJUNXSDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502854 | |
Record name | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-89-0 | |
Record name | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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